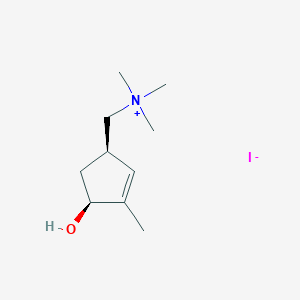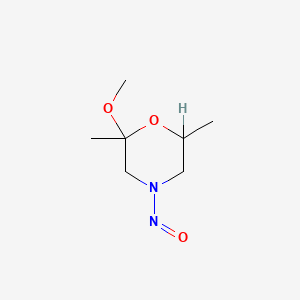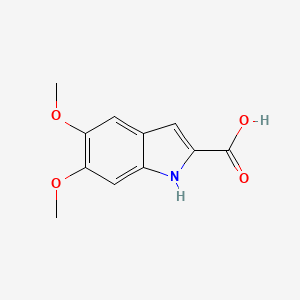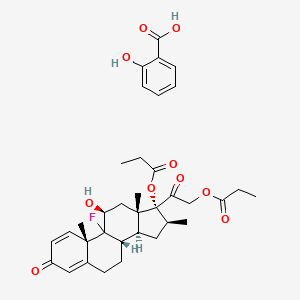
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.
科学研究应用
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-2 adrenergic receptor activation on airway smooth muscle relaxation, cardiac function, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in the regulation of blood pressure and the immune system.
作用机制
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor agonists. This results in the inhibition of physiological processes that are regulated by beta-2 adrenergic receptors.
生化和生理效应
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol has been shown to inhibit airway smooth muscle relaxation, reduce cardiac output, and impair glucose metabolism. It has also been shown to reduce blood pressure and modulate immune responses. These effects are consistent with the known physiological roles of beta-2 adrenergic receptors in these processes.
实验室实验的优点和局限性
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is a highly selective antagonist of beta-2 adrenergic receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its specificity for beta-2 adrenergic receptors can also be a limitation, as it may not be suitable for studying the effects of other adrenergic receptors. Additionally, the use of 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol in lab experiments may be limited by its solubility and stability.
未来方向
Future research using 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol could focus on further elucidating the role of beta-2 adrenergic receptors in various physiological processes, as well as exploring potential therapeutic applications for beta-2 adrenergic receptor antagonists. Additionally, the development of new compounds with improved solubility and stability could allow for more widespread use of beta-2 adrenergic receptor antagonists in scientific research.
合成方法
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol can be synthesized using a multi-step process involving the reaction of 4-nitrophenol with 1-bromo-2-propanol to form 1-(4-nitrophenoxy)-2-propanol. This compound is then reduced to 1-(4-aminophenoxy)-2-propanol using a reducing agent such as sodium dithionite. The final step involves the reaction of 1-(4-aminophenoxy)-2-propanol with isopropylamine to form 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol.
属性
IUPAC Name |
1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQWSSJIBMVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950345 |
Source


|
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol | |
CAS RN |
27684-79-3 |
Source


|
| Record name | Desacetylpractolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)


![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

